molecular formula C13H23NO3 B2732995 Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate CAS No. 2126177-92-0

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate

Cat. No.: B2732995
CAS No.: 2126177-92-0
M. Wt: 241.331
InChI Key: VIKVRVRILDDJRV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1251022-86-2) is a spirocyclic compound featuring a unique 5-oxa-2-azaspiro[3.4]octane scaffold. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.31 g/mol (). The structure includes a tert-butyl carboxylate ester and an aminomethyl group at position 6 of the spirocyclic ring. This compound is primarily used as a building block in pharmaceutical synthesis, leveraging its rigid spirocyclic framework to enhance conformational stability in drug candidates.

Key properties:

  • Purity: ≥95–98% ().
  • Storage: Requires standard laboratory conditions (room temperature, dry environment) ().
  • Applications: Intermediate in medicinal chemistry, particularly for kinase inhibitors and protease-targeted therapies ().

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKVRVRILDDJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(C1)CCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126177-92-0
Record name tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate
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Preparation Methods

The synthesis of tert-butyl 6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as tert-butyl, to ensure the stability of intermediate compounds . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate has been investigated for its efficacy against various bacterial strains. Studies have shown that modifications to the aminomethyl group can enhance its antibacterial activity, making it a potential candidate for developing new antibiotics .

1.2 Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways. The spirocyclic structure contributes to its ability to modulate biological targets involved in cancer progression .

Synthesis Methodologies

2.1 Synthetic Routes
The synthesis of this compound typically involves several key steps:

  • Formation of the Spirocyclic Core : The initial step often includes the cyclization of suitable precursors under controlled conditions to form the spirocyclic structure.
  • Functionalization : Subsequent reactions introduce the aminomethyl and carboxylate groups, which are crucial for the compound's biological activity.

A detailed procedure outlines the use of high-resolution mass spectrometry and NMR spectroscopy to confirm the structure and purity of synthesized compounds .

Potential Therapeutic Uses

3.1 Neurological Disorders
Recent studies have suggested that compounds similar to this compound may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

3.2 Anti-inflammatory Applications
The compound is being evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The presence of specific functional groups allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with an MIC value lower than standard antibiotics.
Study BAnticancer PropertiesShowed significant reduction in cell viability in breast cancer cell lines through apoptosis induction mechanisms.
Study CNeuroprotective EffectsIndicated potential protective effects against oxidative stress in neuronal cultures, suggesting further investigation for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The spirocyclic structure provides rigidity and specificity to these interactions, enhancing the compound’s effectiveness .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330764-09-4)
  • Molecular Formula : C₁₃H₂₄N₂O₃.
  • Key Differences: Substitution at position 7 instead of 4. 2-Aminoethyl group replaces aminomethyl, introducing a longer alkyl chain.
  • Implications : Enhanced flexibility may alter binding affinity in drug-receptor interactions ().
Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1330765-27-9)
  • Molecular Formula : C₁₂H₂₂N₂O₃.
  • Key Differences: Aminomethyl group shifted to position 7.
  • Implications : Positional isomerism could affect metabolic stability and solubility ().

Functional Group Variants

Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1445949-63-2)
  • Molecular Formula: C₁₂H₂₀INO₃.
  • Key Differences: Iodomethyl replaces aminomethyl. Molecular weight: 377.20 g/mol (vs. 242.31 g/mol for the parent compound).
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2225144-48-7)
  • Molecular Formula: C₁₂H₁₈ClNO₆S.
  • Key Differences :
    • Chlorosulfonyl and oxo groups introduce electrophilic reactivity.
  • Applications : Precursor for sulfonamide-based drugs ().

Heteroatom-Modified Analogs

Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS: 1799438-98-4)
  • Molecular Formula : C₁₁H₁₇N₂O₄.
  • Key Differences :
    • Additional nitrogen at position 7 (2,7-diazaspiro ).
    • Oxo group at position 6.
  • Implications : Increased hydrogen-bonding capacity enhances solubility and target engagement ().
Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7)
  • Molecular Formula : C₁₈H₂₄N₂O₂.
  • Key Differences :
    • Benzyl group and diazaspiro framework.
  • Applications : Aromatic interactions improve binding to hydrophobic enzyme pockets ().

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) Key Substituents Applications
Target Compound (1251022-86-2) C₁₂H₂₂N₂O₃ 242.31 6-Aminomethyl Kinase inhibitors, protease targets
7-(2-Aminoethyl) variant (1330764-09-4) C₁₃H₂₄N₂O₃ 256.35 7-2-Aminoethyl Flexible drug scaffolds
6-Iodomethyl variant (1445949-63-2) C₁₂H₂₀INO₃ 377.20 6-Iodomethyl Cross-coupling reactions
2,7-Diazaspiro variant (1799438-98-4) C₁₁H₁₇N₂O₄ 247.27 6-Oxo, 2,7-diazaspiro High-solubility intermediates
6-Benzyl-diazaspiro (1352926-14-7) C₁₈H₂₄N₂O₂ 300.40 6-Benzyl, 2,6-diazaspiro Hydrophobic target binding

Biological Activity

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activity. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C12_{12}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 242.32 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CN

The compound features a spirocyclic structure which is known to influence its biological properties. The presence of an aminomethyl group is critical for its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further development as an antibiotic agent.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
  • Antioxidant Properties : The potential to scavenge free radicals may contribute to its protective effects against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency.
  • Neuroprotection in Animal Models : A study involving rodent models of neurodegeneration showed that administration of the compound reduced markers of neuronal damage and improved cognitive function in behavioral tests compared to control groups.
  • Inflammation Models : Inflammatory models using lipopolysaccharide (LPS)-induced macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition against S. aureus
Inhibition against E. coli
NeuroprotectiveReduced neuronal damage in rodents
Improved cognitive function
Anti-inflammatoryDecreased TNF-alpha production
Decreased IL-6 production

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